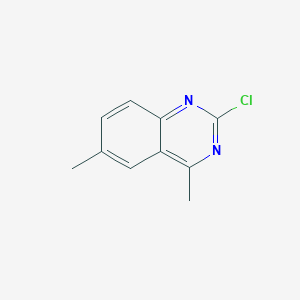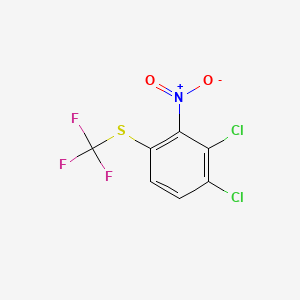![molecular formula C38H70O4Si2 B14037510 4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)
4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol is a complex organic compound characterized by multiple stereocenters and protective groups This compound is notable for its intricate structure, which includes tert-butyldimethylsilyl (TBS) protecting groups and multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol typically involves multiple steps, including the formation of the core structure and the introduction of protective groups. Key steps may include:
Formation of the core structure: This may involve cyclization reactions and stereoselective synthesis to ensure the correct configuration of chiral centers.
Introduction of protective groups: Tert-butyldimethylsilyl groups are often introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Final functionalization: The ethoxy and hydroxyl groups are introduced in the final steps, often through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove protective groups or to alter the oxidation state of functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be used to replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkoxides or amines
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully deprotected alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple chiral centers make it a valuable building block for stereoselective synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. The presence of multiple functional groups and chiral centers can lead to a variety of biological activities.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple chiral centers and functional groups allows for specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol
- 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol
Uniqueness
The uniqueness of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol lies in its specific configuration and the presence of tert-butyldimethylsilyl protecting groups. These features make it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C38H70O4Si2 |
|---|---|
Peso molecular |
647.1 g/mol |
Nombre IUPAC |
4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol |
InChI |
InChI=1S/C38H70O4Si2/c1-27-30(25-31(41-43(12,13)35(3,4)5)26-34(27)42-44(14,15)36(6,7)8)19-18-29-17-16-22-38(11)32(20-21-33(29)38)28(2)40-24-23-37(9,10)39/h18-19,28,31-34,39H,1,16-17,20-26H2,2-15H3/b29-18+,30-19?/t28-,31+,32+,33-,34-,38+/m0/s1 |
Clave InChI |
VIQGGYZFTMULIY-NVBSDKJZSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O |
SMILES canónico |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


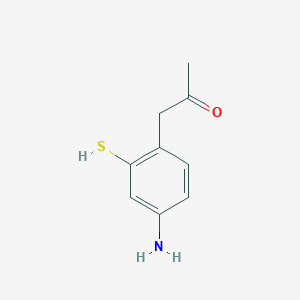

![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)

![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
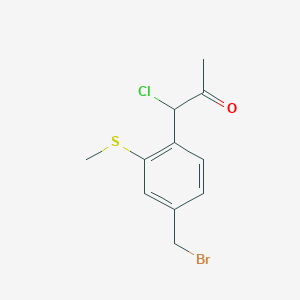

![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
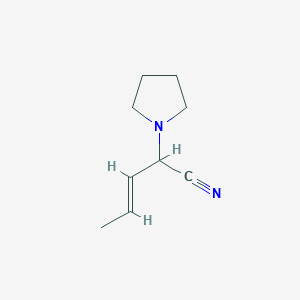
![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)

